

The Pivotal Role of Enteropeptidase in Protein Digestion: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase) is a highly specific serine protease that plays an indispensable role in the initiation of protein digestion. Localized to the brush border of the duodenal and jejunal mucosa, this enzyme acts as the master switch, converting inactive trypsinogen into its active form, trypsin. This singular activation event triggers a cascade of subsequent proteolytic enzyme activations, essential for the efficient breakdown of dietary proteins into absorbable peptides and amino acids. This technical guide provides a comprehensive overview of the physiological role of enteropeptidase, its biochemical characteristics, regulatory mechanisms, and clinical significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of gastroenterology, enzymology, and drug development.

Introduction

Discovered by Ivan Pavlov, **enteropeptidase** (EC 3.4.21.9) is a type II transmembrane serine protease that functions as the primary activator of the pancreatic zymogen cascade.[1][2] Its expression is predominantly restricted to the proximal small intestine.[3][4] The critical importance of **enteropeptidase** is underscored by the severe protein malabsorption, failure to thrive, and hypoproteinemia observed in individuals with a congenital deficiency of this enzyme.[5][6][7] This guide delves into the molecular and physiological intricacies of



enteropeptidase, providing a detailed examination of its structure, function, and the methodologies used for its study.

Molecular Structure and Genetics

Enteropeptidase is synthesized as a single-chain zymogen, pro**enteropeptidase**, which is subsequently cleaved to form the active heterodimeric enzyme.[1][8] In humans, it is encoded by the TMPRSS15 gene located on chromosome 21q21.[1][9] The active enzyme consists of a heavy chain and a light chain linked by a disulfide bond.[1][9]

- Heavy Chain: The heavy chain, with a molecular weight of 82-140 kDa, is responsible for anchoring the enzyme to the brush border membrane of enterocytes via an N-terminal transmembrane domain.[1] It also contains several structural motifs, including low-density lipoprotein receptor repeats, complement C1r/s repeats, a MAM domain, and a macrophage scavenger receptor domain, which are thought to be crucial for substrate recognition and specificity.[3][10]
- Light Chain: The light chain, with a molecular weight of 35-62 kDa, contains the catalytic triad (His-57, Asp-102, Ser-195) characteristic of serine proteases and is responsible for the enzymatic activity.[1][8]

The secondary structure of the light chain is predominantly composed of beta-sheets.[8]

Physiological Role and Mechanism of Action

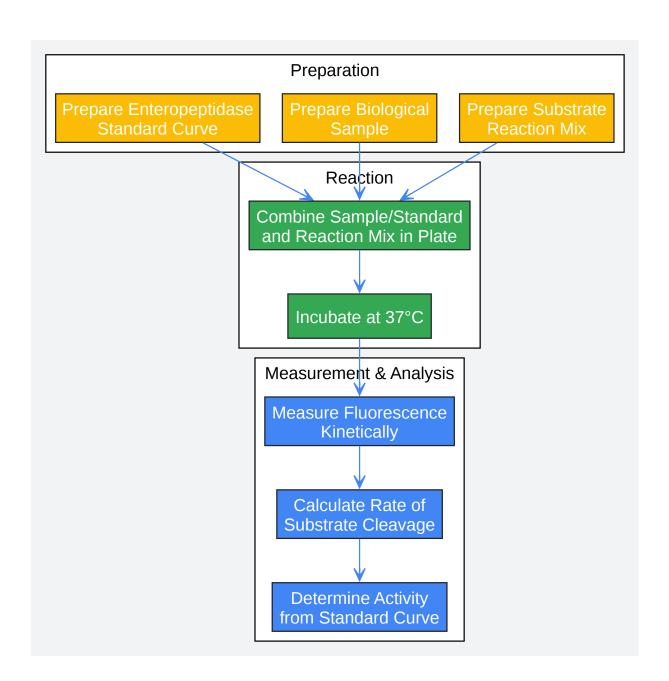
The primary physiological function of **enteropeptidase** is the highly specific cleavage of the pro-peptide from trypsinogen, converting it to active trypsin.[1][11][12] This reaction is the rate-limiting step in the activation of a host of other pancreatic digestive proenzymes.[13][14]

The Proteolytic Activation Cascade

The activation of trypsinogen by **enteropeptidase** initiates a domino effect within the lumen of the small intestine. The newly formed trypsin then acts as a common activator for other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases. [14][15][16] This cascade ensures that the powerful digestive enzymes are only activated at their site of action, preventing autodigestion of the pancreas.[15]









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